molecular formula C9H8F2O3 B6287210 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2586126-70-5

2,3-Difluoro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B6287210
CAS No.: 2586126-70-5
M. Wt: 202.15 g/mol
InChI Key: UNGFTVUDLRYKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3, and a methoxymethoxy (-OCH2OCH3) group at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The methoxymethoxy group enhances solubility in polar solvents compared to simpler alkoxy substituents, while the fluorine atoms modulate reactivity and stability .

Properties

IUPAC Name

2,3-difluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-5-14-7-3-2-6(4-12)8(10)9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFTVUDLRYKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Formylation of Pre-Functionalized Intermediates

A common approach involves introducing the aldehyde group via formylation after establishing the fluorine and methoxymethoxy substituents. For example, 3,5-difluoro-4-(methoxymethoxy)benzaldehyde (a structural analog) was synthesized by treating 3,5-difluoro-4-hydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) in the presence of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methoxymethoxy group. Subsequent purification via silica gel chromatography yielded the product with high regioselectivity.

For 2,3-difluoro-4-(methoxymethoxy)benzaldehyde , a similar strategy could be employed starting from 2,3-difluoro-4-hydroxybenzaldehyde. However, the steric and electronic effects of adjacent fluorine atoms may necessitate optimized conditions, such as elevated temperatures (80–100°C) or prolonged reaction times.

Sequential Fluorination and Protection

An alternative method involves sequential fluorination and protection steps. For instance, 2,3-difluoro-4-methoxyphenol —a key intermediate—has been synthesized via directed ortho-metallation followed by fluorination using Selectfluor®. Introducing the methoxymethoxy group to this phenol derivative requires protection of the hydroxyl group using MOMCl under basic conditions (e.g., sodium hydride in dimethyl sulfoxide). Subsequent oxidation of a methyl group to an aldehyde via Corey-Fuchs or Riemer-Tiemann reactions could yield the target compound, though this route remains speculative without direct experimental evidence.

Key Reaction Parameters and Optimization

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically influences reaction efficiency:

ParameterTypical ConditionsImpact on YieldSource
CatalystDMAP/DIPEAEnhances nucleophilic substitution
SolventDichloromethane (DCM) or THFPolar aprotic solvents favor SN2
Temperature70–100°CAccelerates reaction kinetics
Protecting AgentMOMClHigh regioselectivity for -OCH2OCH3

For example, using DMAP/DIPEA in DCM at 70°C achieved a 75% yield for analogous aldehydes, whereas sodium hydride in DMSO at 130°C facilitated phenol protection with 65% efficiency.

Purification and Characterization

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Industrial protocols often prioritize batch processes for cost-effective scaling. For example, a patent describing 2,3-difluoro-6-methoxybenzoic acid synthesis utilized a 200 mL aqueous potassium hydroxide system with hydrogen peroxide oxidation, achieving a 52% yield after recrystallization. Adapting this to This compound would require substituting the oxidizing agent (e.g., pyridinium chlorochromate for aldehyde formation) and adjusting pH to stabilize the aldehyde group .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,3-Difluoro-4-(methoxymethoxy)benzoic acid.

    Reduction: 2,3-Difluoro-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The methoxymethoxy group can undergo hydrolysis, releasing formaldehyde and methanol, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted benzaldehydes with variations in halogenation and alkoxy/ether groups. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde 2-F, 3-F, 4-OCH2OCH3 C9H8F2O3 210.16 Enhanced solubility in polar solvents; moderate electrophilicity
2,3-Difluoro-4-(trifluoromethyl)benzaldehyde 2-F, 3-F, 4-CF3 C8H3F5O 210.10 High lipophilicity; strong electron-withdrawing effect
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF2, 3-OCH3 C8H6F2O3 188.13 Lower molecular weight; high GI absorption
2,3-Dichloro-6-(methoxymethoxy)benzaldehyde 2-Cl, 3-Cl, 6-OCH2OCH3 C9H8Cl2O3 247.07 Discontinued; higher reactivity due to Cl substituents
4-Methoxy-2-methylbenzaldehyde 4-OCH3, 2-CH3 C9H10O2 150.18 Simple alkoxy substituent; lower steric hindrance

Key Observations :

  • Electrophilicity : The trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde increases electrophilicity at the aldehyde position compared to the methoxymethoxy derivative, favoring nucleophilic addition reactions .
  • Solubility: The methoxymethoxy group improves solubility in methanol and DMF, critical for reactions requiring polar aprotic solvents .
  • Biological Activity : 4-(Difluoromethoxy)-3-methoxybenzaldehyde exhibits higher GI absorption (83%) and BBB permeability (0.93) compared to other analogues, suggesting utility in CNS-targeted drug design .

Reactivity Trends :

  • Fluorine and chlorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para position of the alkoxy group.
  • Methoxymethoxy and trifluoromethyl groups stabilize intermediates in Suzuki-Miyaura couplings, as seen in the synthesis of bromophenol derivatives .

Biological Activity

2,3-Difluoro-4-(methoxymethoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methoxymethoxy group, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with a summary of relevant research findings.

The molecular formula of this compound is C10H10F2O3. Its structure includes:

  • Fluorine Atoms : Enhancing reactivity and stability.
  • Methoxymethoxy Group : Potentially facilitating interactions in biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound demonstrated effectiveness against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and prostate cancer models.

Case Study: Breast Cancer Cell Line (MDA-MB-231)

  • Experimental Design : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent increase in apoptosis was observed, with an IC50 value of approximately 15 µM.

Mechanism of Action
The compound's mechanism involves:

  • Induction of mitochondrial dysfunction.
  • Activation of caspase pathways leading to programmed cell death.
  • Modulation of cell cycle progression.

Comparison with Similar Compounds

To contextualize the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity
2,3-DifluorobenzaldehydeModerateLow
4-MethoxymethoxybenzaldehydeLowModerate
2,3-Dichloro-4-(methoxymethoxy)benzaldehydeHighHigh

The biological activity of this compound can be attributed to its unique structural features:

  • Fluorine Substitution : Increases lipophilicity and enhances interactions with biological membranes.
  • Methoxymethoxy Group : May facilitate hydrolysis and subsequent release of active metabolites that exert biological effects.

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde, and what are the typical yields?

  • Methodology : The compound is synthesized via nucleophilic substitution or protection-deprotection strategies. A documented method involves dissolving 2,3-difluoro-4-(2-methoxyethyl(methyl)amino)ethoxybenzaldehyde in dimethoxyethane, followed by pyridine hydrochloride addition, yielding 30% after crystallization . Alternative routes may use methoxymethyl chloride with a base (e.g., K₂CO₃) in dichloromethane under reflux, analogous to similar difluorinated benzaldehydes .
  • Key Data : ¹H-NMR (DMSO-d6) δ: 10.07 (s, aldehyde proton), 3.30 (s, methoxy group), and splitting patterns from fluorine coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : ¹H-NMR and HPLC are critical. The aldehyde proton appears as a singlet at δ ~10.07, while fluorine coupling splits adjacent aromatic protons into multiplets. HPLC analysis under SMD-TFA05 conditions shows retention times (e.g., 0.63–0.95 minutes) for purity assessment .
  • Key Challenges : Fluorine atoms complicate splitting patterns; use deuterated DMSO for optimal resolution.

Advanced Research Questions

Q. How can researchers optimize low synthetic yields (e.g., 30%) observed in current protocols?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve intermediate solubility.
  • Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Temperature Gradients : Employ gradual heating (e.g., 50°C → 80°C) to stabilize intermediates during reflux .
    • Data Analysis : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks.

Q. What crystallographic strategies resolve positional disorder in fluorinated derivatives during X-ray analysis?

  • Methodology : Use dual-space refinement in SHELXL/OLEX2 to model fluorine atoms. Anisotropic displacement parameters and residual density maps help address disorder. For example, refine fluorine positions iteratively with restraints on bond lengths .
  • Case Study : Similar difluorinated compounds require high-resolution data (≤0.8 Å) and Hirshfeld surface analysis to validate packing interactions.

Q. How do electron-withdrawing fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett Analysis : Fluorine’s σₚ value (−0.07) indicates moderate electron withdrawal, directing nucleophiles to meta/para positions.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic susceptibility at the aldehyde group and aromatic ring .
    • Experimental Validation : Perform Suzuki-Miyaura couplings with boronic acids to assess regioselectivity .

Q. What pharmacological assays are suitable for evaluating bioactivity?

  • Methodology :

  • Membrane-Based Assays : Measure ³³PO₄ uptake inhibition in rat intestinal brush-border vesicles to assess transporter modulation .
  • SAR Studies : Compare activity with morpholinoethoxy analogs (e.g., 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde) to identify critical substituents .
    • Data Interpretation : Use IC₅₀ values and molecular docking to correlate structure with activity.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields across studies?

  • Root Cause : Varied purification methods (e.g., column chromatography vs. crystallization) or solvent impurities.
  • Resolution : Standardize solvent quality (HPLC-grade) and quantify intermediates via LC-MS before proceeding to final steps .

Q. Conflicting crystallographic data on fluorine positions: How to validate?

  • Approach : Perform high-resolution synchrotron XRD and compare with computational models (e.g., Mercury CSD). Validate using independent refinement software like CRYSTAL .

Methodological Resources

  • Structural Refinement : SHELXL (v2018) with TWIN/BASF commands for handling twinned crystals .
  • Spectral Interpretation : MestReNova for deconvoluting fluorine-coupled NMR peaks .
  • Bioactivity Testing : Membrane vesicle assays as per Reference Example 114 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.